molecular formula C25H18ClN3O2S B2736856 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536705-29-0

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2736856
CAS No.: 536705-29-0
M. Wt: 459.95
InChI Key: IKWJDTMDVPBBJH-UHFFFAOYSA-N
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Description

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylphenyl group, and a sulfanyl group attached to a pyrimidoindole core

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its structural features suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its potential interactions with biological targets make it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as electronic or optical materials. Its unique structure may impart desirable characteristics to these materials.

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, such as its antiviral, antimicrobial, and antitumor properties . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, 4-methylbenzaldehyde, and indole derivatives.

    Formation of Intermediate Compounds: The initial steps involve the formation of intermediate compounds through reactions such as aldol condensation, Michael addition, and cyclization.

    Final Cyclization and Sulfanyl Group Introduction: The final steps include the introduction of the sulfanyl group and the cyclization to form the pyrimidoindole core. This is typically achieved through nucleophilic substitution and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the sulfanyl group.

    Substitution: The chlorophenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure suggests it could inhibit or modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one
  • 2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3-(4-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one

Uniqueness

Compared to similar compounds, 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to the specific arrangement of its functional groups. This unique structure may result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O2S/c1-15-6-12-18(13-7-15)29-24(31)23-22(19-4-2-3-5-20(19)27-23)28-25(29)32-14-21(30)16-8-10-17(26)11-9-16/h2-13,27H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWJDTMDVPBBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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